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Cat. No.: S678875

Get Quote

Calculated Lipophilicity and Property Summary

The table below summarizes the key chemical properties of 2-Cycloocten-1-one, including its predicted

lipophilicity:

Property Value for 2-Cycloocten-1-one

Molecular Formula C8H12O [1]

Molecular Weight 124.183 g/mol [1]

XLogP3 2.0 [1]

The XLogP3 value of 2.0 is an atomic contribution-based method prediction that suggests moderate

lipophilicity [1] [2]. This value falls within a range often considered favorable for passive membrane

permeability in drug discovery [2].

Experimental Determination Methodologies
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For an experimentally determined logP value, you would need to employ standard laboratory techniques. The

following workflows outline the two most referenced methods for direct logP determination.

Shake-Flask Method

1. Prepare saturated solutions
of compound in n-octanol

and water (buffer)

2. Mix phases thoroughly
and allow to separate

3. Analyze concentration
in each phase (e.g., HPLC, UV-Vis)

4. Calculate LogP

LogP = log₁₀( [Compound]_octanol / [Compound]_water )

Click to download full resolution via product page

The shake-flask method is considered a direct and foundational standard [3]. For ionizable compounds, the

distribution coefficient (logD) which varies with pH, is more relevant and can be determined via

potentiometric titration [4] [5] [6]. This method is often favored for its accuracy and lower consumption of

materials [3].
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Potentiometric Titration (for logD-pH profile)

1. Dissolve compound in a
mixed water-octanol system

2. Titrate with acid or base
while measuring pH

3. Compare titration curve to a
reference (compound in water only)

4. Calculate logD values
across the pH range

logD-pH Profile Graph

Click to download full resolution via product page

A Path Forward for Comparison

To build a complete comparison guide, I suggest:

Using Computational Predictors: Obtain predictions from other widely used algorithms (e.g.,
ACD/LogP, ClogP, MlogP) to create a consensus view and understand the range of predicted values

[2].
Contextualizing with Simple Compounds: Compare the predicted logP of 2-Cycloocten-1-one
with simple cyclic ketones (e.g., cyclohexanone, cyclopentanone) and alkenes (e.g., cyclooctene)
available in chemical databases.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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